5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that features a unique combination of a tetrahydropyran ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-dihydroxy pentane.
Introduction of the Oxadiazole Ring: This step involves the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Coupling of the Two Rings: The final step involves coupling the tetrahydropyran ring with the oxadiazole ring through an ethyl linker, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the tetrahydropyran ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,3,4-oxadiazole-2-carboxylic acid: Similar structure but with a different oxadiazole ring position.
5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,3-triazole-4-carboxylic acid: Contains a triazole ring instead of an oxadiazole ring.
5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,4-triazole-3-carboxylic acid: Another triazole derivative with a different ring position.
Uniqueness
The uniqueness of 5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid lies in its specific combination of the tetrahydropyran and oxadiazole rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H14N2O4 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-[2-(oxan-2-yl)ethyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c13-10(14)9-11-8(16-12-9)5-4-7-3-1-2-6-15-7/h7H,1-6H2,(H,13,14) |
InChI Key |
BGMNSSMQRUENOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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